molecular formula C21H17NO6S B4580612 4-[(4-Nitrophenyl)sulfanyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

4-[(4-Nitrophenyl)sulfanyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B4580612
M. Wt: 411.4 g/mol
InChI Key: VAXKDRRJHJQIGE-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C21H17NO6S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is 411.07765844 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, by virtue of its structural components, plays a pivotal role in the synthesis and study of heterocyclic compounds. Research into similar compounds has shown diverse reactivity and potential for creating a variety of heterocyclic derivatives, crucial for advancing pharmaceuticals and materials science.

  • Nitration Studies : Nitration of benzo[b] thiophen-3-carboxylic acid, a structurally related compound, demonstrated substitution at various positions on the benzene ring. This process varies with conditions employed, showcasing the compound's reactivity and potential for creating diverse derivatives (Brown et al., 1969).

  • Heterocyclic Synthesis : In a related study, ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacted with 2-nitrobenzaldehydes to yield 6-(2-nitrostyryl)-2H-pyran-2-ones. This showcases the utility of pyran derivatives in synthesizing complex heterocyclic structures (Bombarda et al., 1992).

  • Antimicrobial Activity : Research on linked heterocyclics containing pyrazole, pyrimidine, and thiazolidin-4-one revealed significant antimicrobial activity. This study underscores the importance of structural modifications for enhancing biological activity, highlighting the potential application of 4-[(4-nitrophenyl)thio]benzyl derivatives in creating new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Molecular Probes and Dyes

The synthesis of heterocyclic compounds, especially those involving nitrophenylthio groups, can lead to the development of molecular probes and dyes. These compounds are valuable in various scientific applications, including materials science and biological imaging.

  • Fluorescence Studies : The study of transition metal ion recognition properties of certain derivatives showed a strong affinity toward divalent transition metal ions. This suggests potential applications in developing fluorescent probes for metal ion detection (Shi et al., 2007).

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 2,4-dimethyl-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6S/c1-13-11-19(23)28-14(2)20(13)21(24)27-12-15-3-7-17(8-4-15)29-18-9-5-16(6-10-18)22(25)26/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXKDRRJHJQIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-Nitrophenyl)sulfanyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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4-[(4-Nitrophenyl)sulfanyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

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